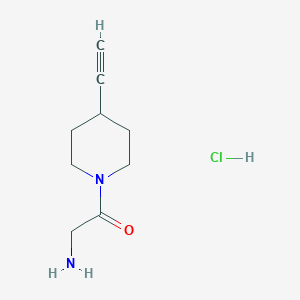

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

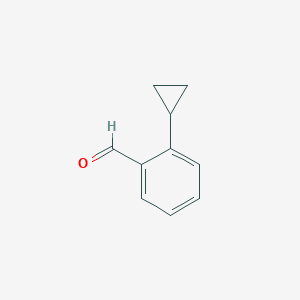

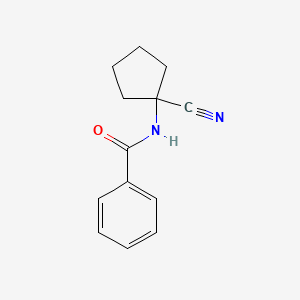

The molecular structure of “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide” consists of a furan-2-carboxamide group attached to an isoxazole ring via a methylene bridge. The isoxazole ring is further substituted with a 4-fluorophenyl group.Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Aplicaciones Científicas De Investigación

Antiprotozoal Activity

N-((5-(4-Fluorophenyl)Isoxazol-3-yl)Methyl)Furan-2-Carboxamide and its analogues have demonstrated significant antiprotozoal activities. Research has shown these compounds to be effective against Trypanosoma brucei rhodesiense, a causative agent of sleeping sickness, and Plasmodium falciparum, responsible for malaria. Some derivatives exhibited antitrypanosomal IC50 values less than 10 nM, with cytotoxic indices significantly higher than that of furamidine, indicating a strong selective toxicity against the protozoal cells over mammalian cells. Similarly, several compounds were more active against P. falciparum than furamidine, with IC50 values less than 15 nM, suggesting potential as antimalarial agents (Patrick et al., 2007).

Bio-imaging Applications

The compound's derivatives have been explored for bio-imaging applications, particularly in the detection of toxic ions in biological systems. A study demonstrated the development of a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group, which showed potential for discriminative detection of Cd2+ and CN− ions. This chemosensor exhibited turn-on fluorescence emission for Cd2+, making it a viable tool for bio-imaging in live cells and zebrafish larvae, suggesting the compound's utility in environmental and biological monitoring (Ravichandiran et al., 2020).

Synthesis and Characterization

The structural versatility of N-((5-(4-Fluorophenyl)Isoxazol-3-yl)Methyl)Furan-2-Carboxamide allows for the synthesis of a wide range of derivatives with potential pharmaceutical applications. Studies have detailed the synthesis routes and characterized the resulting compounds, highlighting the compound's role as a precursor in medicinal chemistry. For instance, research on the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines from similar core structures has shown promising antiprotozoal properties, indicating the broad applicability of this compound in developing novel therapeutics (Ismail et al., 2004).

Antimicrobial Properties

Derivatives of N-((5-(4-Fluorophenyl)Isoxazol-3-yl)Methyl)Furan-2-Carboxamide have been evaluated for their antimicrobial properties. Studies have synthesized and tested various analogues for their efficacy against drug-resistant bacteria, such as A. baumannii and K. pneumoniae. Some compounds exhibited significant activity, outperforming commercially available drugs in certain cases. This suggests the compound's potential in addressing the growing concern of antibiotic resistance (Siddiqa et al., 2022).

Direcciones Futuras

Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a valuable resource for medicinal chemists for the development of clinically viable drugs .

Propiedades

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)14-8-12(18-21-14)9-17-15(19)13-2-1-7-20-13/h1-8H,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPKXSOSSUNJPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)

![tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B2442102.png)

![2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid](/img/structure/B2442105.png)

![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2442111.png)

![N-Methyl-N-[2-[[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2442113.png)